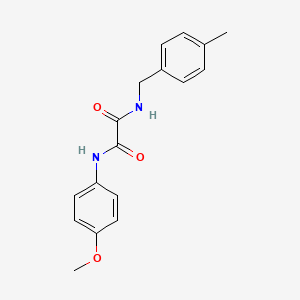

N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-3-5-13(6-4-12)11-18-16(20)17(21)19-14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGAWCXROMKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structure, which includes a methoxyphenyl group and a methylbenzyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within cells. Research indicates that compounds with similar structures often interact with receptor tyrosine kinases (RTKs), which play critical roles in cell proliferation, differentiation, and survival.

- Receptor Interaction : The compound may bind to RTKs such as c-Met and Eph receptors, leading to autophosphorylation and subsequent activation of downstream signaling pathways involved in tumorigenesis and metastasis .

- Enzyme Modulation : It is hypothesized that the compound could inhibit or activate certain enzymes, thereby influencing cellular processes such as apoptosis and angiogenesis .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

- In vitro Studies : Cell viability assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutic agents.

- Mechanistic Insights : Flow cytometry analyses reveal that treatment with the compound leads to increased apoptosis in cancer cells, suggesting a mechanism involving the activation of pro-apoptotic pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : Inflammatory cytokine assays demonstrate that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Animal Models : In vivo studies using murine models of inflammation have shown that administration of the compound results in reduced edema and inflammatory cell infiltration .

Case Study 1: Breast Cancer Treatment

A study published in a peer-reviewed journal evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated that:

- Tumor growth was significantly inhibited in treated mice compared to controls.

- Histological analysis revealed decreased mitotic figures and increased apoptotic cells in tumor tissues.

Case Study 2: Inflammatory Bowel Disease (IBD)

Another investigation focused on the compound's effects on IBD. The study found:

- A marked reduction in disease activity index (DAI) scores among treated subjects.

- Histopathological examination showed improved mucosal architecture and reduced inflammatory infiltrate.

Data Tables

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been investigated for its potential therapeutic applications. Notable findings include:

- Sleep Modulation: Research indicates that this compound can significantly influence sleep patterns by increasing slow-wave sleep and decreasing awakenings after sleep onset. This effect is mediated through interactions with neurotransmitter systems such as serotonin and dopamine.

- Neuropharmacological Studies: In vitro studies have shown that the compound may inhibit enzymes involved in neurotransmitter metabolism, suggesting a role in modulating neurotransmitter levels.

Analytical Chemistry

This compound has been utilized in analytical studies, particularly concerning hallucinogenic substances. Techniques such as gas chromatography-electron impact mass spectrometry (GC-EI-MS) and liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS) have been employed to analyze derivatives of this compound. These methods enable the unequivocal identification of active components in seized substances.

Biological Research

The biological activity of this compound has been explored through various experimental models:

- Animal Studies: Rodent models demonstrated significant improvements in sleep architecture when administered this compound, as measured by polysomnography.

- In Vitro Assays: Preliminary assays indicated that the compound may exhibit inhibitory effects on specific enzymes related to neurotransmitter metabolism, further supporting its potential role in neuropharmacology.

Case Study 1: Sleep Modulation Effects

A study involving rodent models showed that administration of this compound resulted in:

- Increased total sleep time.

- Enhanced REM sleep duration.

These findings suggest its potential use in treating insomnia or other sleep disorders.

Case Study 2: Neurotransmitter Interaction

In vitro studies demonstrated that this compound may interact with serotonin and dopamine receptors, providing insights into its mechanism of action. Further research is needed to elucidate specific binding affinities and pathways involved in its pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.